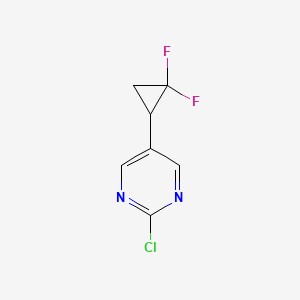![molecular formula C12H23ClN2O2 B14892798 cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride: is a spirocyclic compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. The compound features a spiro[3.4]octane core with a tert-butyloxycarbonyl (Boc) protected amino group and a hydrochloride salt form. This structure provides a versatile scaffold for various chemical transformations and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate starting materials. For instance, a common method involves the reaction of a suitable amine with a cyclic ketone or aldehyde under acidic or basic conditions to form the spirocyclic structure.
Boc Protection: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride follows similar synthetic routes but may involve optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Oxidation and Reduction Reactions: The spirocyclic core can be subjected to oxidation or reduction reactions to modify the ring structure or introduce additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while deprotection reactions yield the free amine.
Scientific Research Applications
Chemistry:
Building Block for Synthesis: The compound serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Ligand Design: It is used in the design of ligands for catalysis and coordination chemistry.
Biology:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly in the field of oncology and infectious diseases.
Bioconjugation: It is used in bioconjugation reactions to attach bioactive molecules to proteins or other biomolecules.
Medicine:
Therapeutic Agents: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. Additionally, the Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
- trans-2-(Boc-amino)-6-azaspiro[3.4]octane
- cis-2-(Boc-amino)-6-azaspiro[3.4]octane
- trans-2-(Boc-amino)-5-azaspiro[3.4]octane
Comparison:
- Structural Differences: The primary difference between these compounds lies in the configuration of the spirocyclic core and the position of the Boc-protected amino group. These structural variations can significantly impact the compound’s reactivity and biological activity.
- Unique Properties: trans-2-(Boc-amino)-6-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic configuration, which provides a distinct three-dimensional shape that can enhance its interactions with biological targets. This uniqueness makes it a valuable scaffold for drug discovery and other applications.
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
6-azaspiro[3.4]octan-2-yl N-tert-butylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)14-10(15)16-9-6-12(7-9)4-5-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
InChI Key |
WSOQHZYDUAGKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)OC1CC2(C1)CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
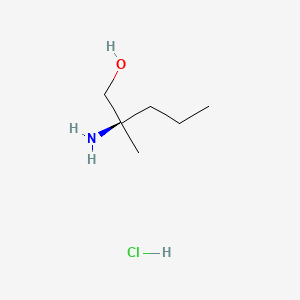
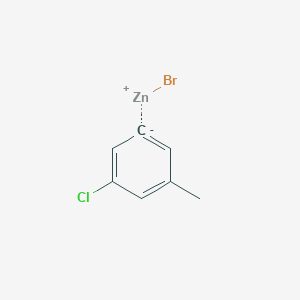
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
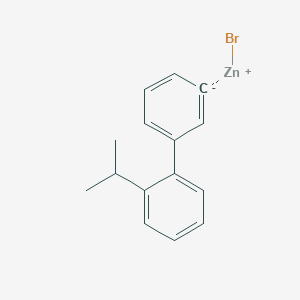
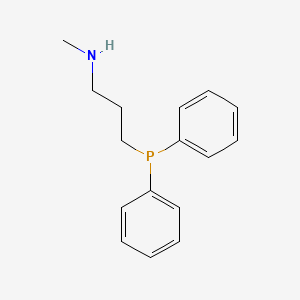
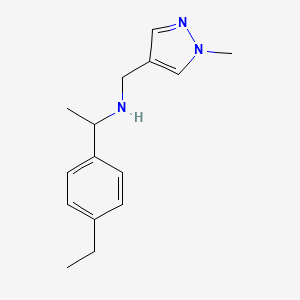
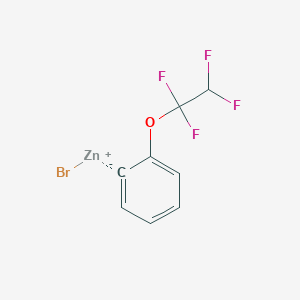

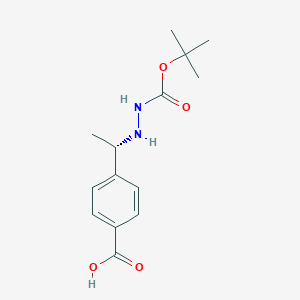

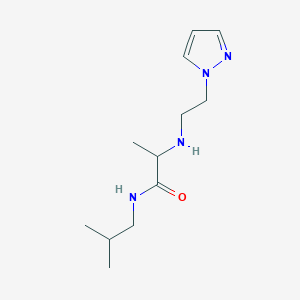
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
